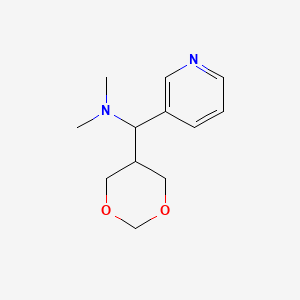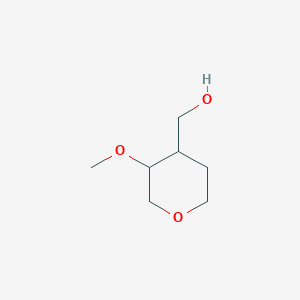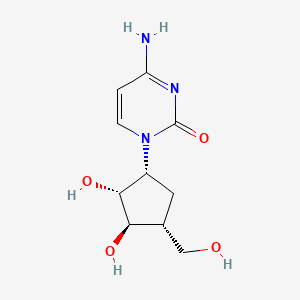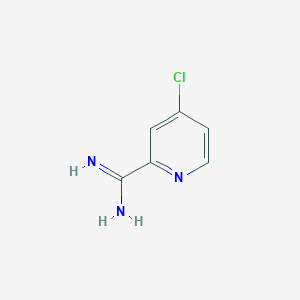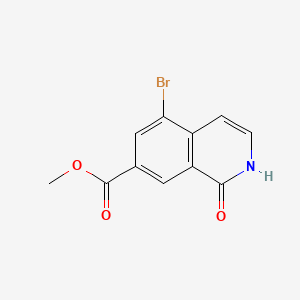
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-7-carboxylate followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature and pressure conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
- Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Methyl 5’-bromo-1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-7’-carboxylate
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-1-oxo-2H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-8-7(9(12)5-6)2-3-13-10(8)14/h2-5H,1H3,(H,13,14) |
InChI Key |
LSZJXWGABCLBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CNC2=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


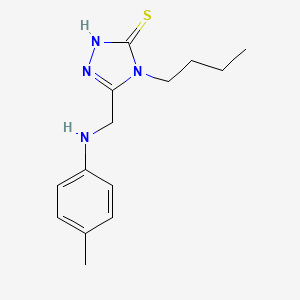
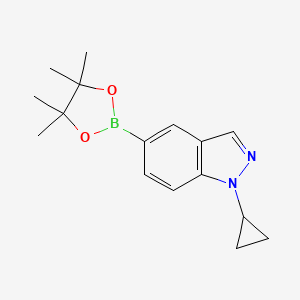

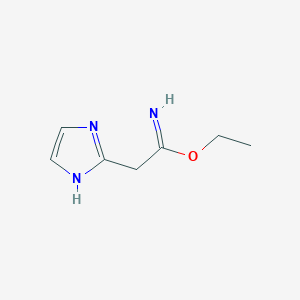
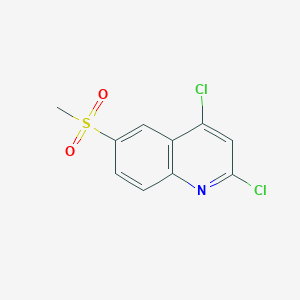
![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
![4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11767012.png)
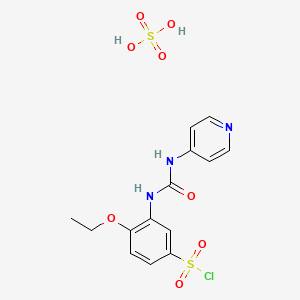
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
